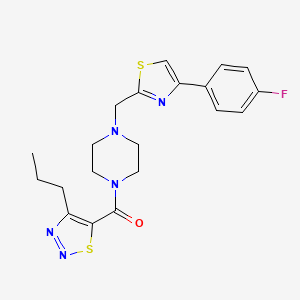![molecular formula C22H22N6O4 B2874186 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 867042-78-2](/img/structure/B2874186.png)
7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to a class of compounds known as 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are part of a larger group of heterocyclic compounds that contain nitrogen atoms and have been widely used in the synthesis of various pharmacologically active compounds . They display a broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines are diverse. For instance, a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl) benzyl] amino-1(2)H-pyrazolo[4,3-d] pyrimidine derivatives were reported, and it was concluded that the activity was mainly due to the presence of hydroxyalkylamines .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A significant aspect of research on this compound involves its synthesis using various chemical protocols, including the Biginelli reaction. This process has enabled the creation of a series of compounds, including those similar in structure to the one mentioned, with their antimicrobial and antioxidant activities being a primary focus of evaluation (Gilava, Patel, Ram, & Chauhan, 2020). These studies are crucial for understanding the compound's potential applications in creating new therapeutic agents or materials with specific biological activities.
Structural Analysis and Supramolecular Chemistry
Research has also delved into the structural aspects of similar triazolopyrimidines, investigating their ability to form hydrogen-bonded supramolecular assemblies. For instance, novel pyrimidine derivatives have been synthesized and analyzed for their potential as ligands in co-crystallization, forming complex structures through extensive hydrogen bonding (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004). This research is pivotal for the development of new materials with potential applications in catalysis, drug delivery, and molecular recognition.
Antimicrobial and Antifungal Evaluation
Further studies on triazolopyrimidine derivatives, including those structurally related to the compound , have explored their antibacterial and antifungal efficacy. These investigations contribute to the search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi, showcasing the compound's potential in addressing global health challenges (Chauhan & Ram, 2019).
Antiviral and Antitumor Potential
Research extending to the antiviral and antitumor properties of related compounds indicates the broader pharmacological relevance of triazolopyrimidines. These studies underscore the importance of such compounds in the development of novel therapeutic agents against various diseases, including cancer and viral infections (Saxena, Coleman, Drach, & Townsend, 1990).
Zukünftige Richtungen
The development of new, more effective, and environment-friendly antimicrobial agents remains an extremely pressing task facing chemists, especially considering an increasing resistance of pathogens to the currently utilized antimicrobial agents . Therefore, the synthesis and study of new 1,2,4-triazolo[1,5-a]pyrimidines and their derivatives is a promising direction for future research .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been studied extensively and are known to interact with a variety of enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit significant inhibitory activity . The specificity of the action of these inhibitors was attributed to the selective binding at a given site in the system .
Biochemical Pathways
Similar compounds have been found to inhibit rna viruses, mainly as anti-influenza virus agents able to inhibit rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction .
Pharmacokinetics
Similar compounds have been noted for their favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting that this compound may also have a similar effect .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under various conditions, suggesting that the compound may be stable under a range of environmental conditions .
Eigenschaften
IUPAC Name |
7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c1-13-19(21(30)27-15-6-4-3-5-7-15)20(28-22(26-13)24-12-25-28)14-8-9-16(17(10-14)31-2)32-11-18(23)29/h3-10,12,20H,11H2,1-2H3,(H2,23,29)(H,27,30)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKYYCFDGZNOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC(=O)N)OC)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
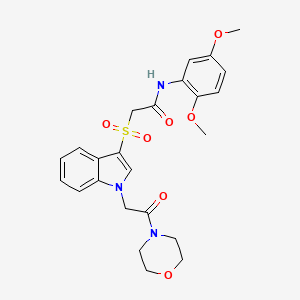

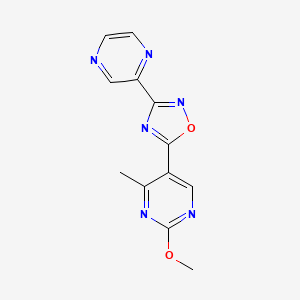
![ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2874109.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide](/img/structure/B2874112.png)
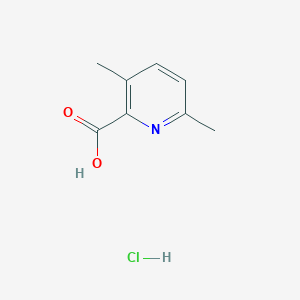


![(2E)-N-butyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B2874117.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2874121.png)
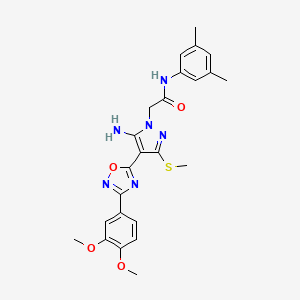
![2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2874124.png)
